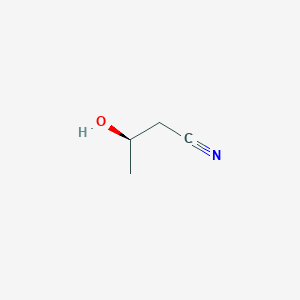

(R)-3-Hydroxybutanenitrile

Overview

Description

(R)-3-Hydroxybutanenitrile is a chiral building block that has gained significant attention in the field of organic synthesis due to its versatile nature and potential applications in various fields. It is a colorless, crystalline solid that is soluble in water, ethanol, and other polar solvents. This compound is a key intermediate in the synthesis of several important pharmaceuticals, agrochemicals, and fine chemicals.

Scientific Research Applications

1. Biocatalysis and Enzymatic Reactions

(R)-3-Hydroxybutanenitrile plays a significant role in biocatalytic processes. Studies demonstrate its use in asymmetric hydrolysis with various microorganisms like Rhodococcus sp., yielding amides and acids in high enantiomeric excesses. This enantioselective process is crucial in the production of chiral compounds used in pharmaceuticals and agrochemicals. Wu and Li (2003) investigated this using Rhodococcus sp. CGMCC 0497, finding effective reactions at lower temperatures (Wu & Li, 2003). Additionally, Kinfe et al. (2009) explored the kinetic resolution of various hydroxy nitriles using Rhodococcus rhodochrous ATCC BAA-870 (Kinfe et al., 2009).

2. Organoleptic Impact in Wine

In the food industry, particularly in wine production, the compound's enantiomers are researched for their influence on taste and aroma. Lytra et al. (2014) conducted a study on the distribution and impact of ethyl 3-hydroxybutanoate enantiomers in wine, finding significant differences in their levels between red and white wines and their contribution to fruity aromas (Lytra et al., 2014).

3. Synthesis and Catalysis

The compound is also pivotal in the synthesis of various organic compounds. Strub et al. (2016) reported its use in the synthesis and kinetic resolution of Morita-Baylis-Hillman adducts. They highlighted the effectiveness of certain lipases in achieving high enantiopurity, which is valuable in synthesizing enantiomerically pure chemicals for various applications (Strub, Garboś, & Lochyński, 2016).

4. Enantioselective Resolution and Synthesis

Kamal et al. (2006) demonstrated the lipase-mediated kinetic resolution of 3-hydroxy-4-trityloxybutanenitrile, leading to the synthesis of important intermediates for various pharmaceutical agents (Kamal, Khanna, Krishnaji, & Ramu, 2006). This showcases the compound's role in producing enantiomerically pure substances.

Properties

IUPAC Name |

(3R)-3-hydroxybutanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO/c1-4(6)2-3-5/h4,6H,2H2,1H3/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYJAJQGCMSBKPB-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

85.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.